Gastric Mucosal Erosion Count: Carbasalate Calcium vs. Aspirin (ASA) Head-to-Head Endoscopic Trial
In a randomized, endoscopist-blinded, crossover trial (n=20 healthy volunteers), effervescent calcium carbasalate (ECC) at 826.8 mg TID (bioequivalent to 650 mg ASA) produced significantly fewer gastric mucosal erosions than plain ASA at 650 mg TID over a 5-day treatment period. The difference in total gastric erosion count was statistically significant (p = 0.004) [1].
| Evidence Dimension | Total number of gastric mucosal erosions (mean ± SD) |
|---|---|
| Target Compound Data | 9.1 ± 8.7 erosions |
| Comparator Or Baseline | Acetylsalicylic acid (ASA): 23.8 ± 16.1 erosions |
| Quantified Difference | Reduction of 14.7 erosions (62% relative reduction) |
| Conditions | Human volunteers; 5-day treatment; ECC 826.8 mg TID vs. ASA 650 mg TID (bioequivalent doses); assessment via endoscopy with Lanza scoring |
Why This Matters
This directly translates to reduced gastrointestinal adverse event risk, making carbasalate calcium the preferred procurement choice for applications requiring chronic NSAID administration in gastric-sensitive populations or species.
- [1] Murray, F. E., Hudson, N., Atherton, J. C., Cole, A. T., Scheck, F., & Hawkey, C. J. (1996). Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers. Gut, 38(1), 11–14. View Source
